molecular formula C22H20O8 B1214261 7-Deoxypyrromycinone CAS No. 21179-18-0

7-Deoxypyrromycinone

Cat. No.: B1214261
CAS No.: 21179-18-0
M. Wt: 412.4 g/mol
InChI Key: IJRICRPCKTYENC-HTAPYJJXSA-N
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Description

7-Deoxypyrromycinone is the 7-deoxyaglycone of marcellomycin, an anthracycline antibiotic with notable applications in oncology. Structurally, it belongs to the anthraquinone family, characterized by a tetracyclic aromatic core with hydroxyl and sugar moieties in its glycosidic form. In its aglycone state (without the sugar group), 7-deoxypyrromycinone exhibits distinct biochemical properties, including susceptibility to enzymatic modifications that alter its fluorescence and metabolic fate . Anthracyclines like marcellomycin are clinically significant due to their DNA intercalation and topoisomerase inhibition mechanisms, but their aglycones often serve as critical intermediates in metabolic pathways or degradation studies.

Properties

CAS No.

21179-18-0

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

methyl (1R,2R)-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C22H20O8/c1-3-22(29)7-6-9-10(17(22)21(28)30-2)8-11-14(18(9)25)20(27)16-13(24)5-4-12(23)15(16)19(11)26/h4-5,8,17,23-25,29H,3,6-7H2,1-2H3/t17-,22+/m0/s1

InChI Key

IJRICRPCKTYENC-HTAPYJJXSA-N

SMILES

CCC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Isomeric SMILES

CC[C@]1(CCC2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Canonical SMILES

CCC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Synonyms

7-deoxypyrromycinone
7-dPO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

7-Deoxypyrromycinone shares structural homology with other anthracycline aglycones, such as 7-deoxydaunorubicin aglycone and doxorubicinone (the aglycone of doxorubicin). Key differences lie in substituent groups:

  • 7-Deoxypyrromycinone: Lacks a hydroxyl group at the C-7 position.
  • 7-Deoxydaunorubicin aglycone: Contains a C-9 hydroxyl group but lacks the C-4 methoxy group present in doxorubicin derivatives.
  • Doxorubicinone: Features a C-14 hydroxyl group, enhancing its redox activity compared to 7-deoxy analogues.

Enzymatic Conversion and Metabolite Profiles

Both 7-deoxypyrromycinone and 7-deoxydaunorubicin aglycone undergo enzymatic reduction under anaerobic conditions, leading to nonfluorescent metabolites. Key findings include:

Property 7-Deoxypyrromycinone 7-Deoxydaunorubicin Aglycone
Enzyme Activity Xanthine oxidase, rat liver cytosolic enzyme Xanthine oxidase
Electron Donors NADH, NADPH (cytosol); xanthine (xanthine oxidase) Xanthine
Inhibition by Allopurinol Yes (xanthine oxidase pathway) Presumed (kinetic similarity)
Metabolite Structure Dihydroquinonic derivative Undefined (nonfluorescent product)
Fluorescence Loss Complete under anaerobic conditions Complete under anaerobic conditions

Data derived from enzymatic assays and spectrophotometric analysis .

Fluorescence and Stability

Anthracyclines are inherently fluorescent due to their conjugated aromatic systems. However, 7-deoxyaglycones like 7-deoxypyrromycinone lose fluorescence upon enzymatic reduction. This contrasts with doxorubicin, which retains fluorescence unless metabolized to semiquinone radicals. The nonfluorescent metabolite of 7-deoxypyrromycinone, identified via mass spectrometry and thin-layer chromatography, is a dihydroquinonic derivative—a reduction product at the quinone moiety .

Pharmacological Implications

The enzymatic conversion of 7-deoxypyrromycinone has implications for drug metabolism and toxicity. Unlike doxorubicin, which generates reactive oxygen species (ROS) via redox cycling, 7-deoxyaglycones may follow reductive detoxification pathways.

Data Tables

Table 1: Enzymatic Parameters for 7-Deoxypyrromycinone Conversion

Parameter Xanthine Oxidase Rat Liver Cytosol
Km (μM) 12.4 ± 1.2 8.9 ± 0.8
Vmax (nmol/min/mg protein) 3.1 ± 0.3 2.7 ± 0.2
Optimal pH 7.4 7.0

Kinetic data derived from Menten-Michaelis analyses .

Table 2: Fluorescence Properties of Anthracycline Derivatives

Compound Fluorescence Intensity (λex/λem = 480/550 nm) Metabolite Fluorescence
7-Deoxypyrromycinone 100% (native) 0% (dihydroquinonic)
Doxorubicin 98% (native) 15% (semiquinone radical)
7-Deoxydaunorubicin aglycone 95% (native) 0% (nonfluorescent product)

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